2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride
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Overview
Description
2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride is a chemical compound with the molecular formula C10H13NO3•HCl and a molecular weight of 231.68 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its ability to interact with various biological molecules, making it a valuable tool in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride typically involves the reaction of 4-(2-aminoethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Water or ethanol
Reaction Time: Several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Amines or other reduced products
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)benzeneacetic acid
- [p-(2-Aminoethyl)phenyl]acetic acid
- Benzeneacetic acid, 4-(2-aminoethyl)-
Uniqueness
2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride is unique due to its specific phenoxyacetic acid structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research applications where precise molecular interactions are required .
Properties
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMMTWRVAIGLPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204022 |
Source
|
Record name | Acetic acid, (4-(2-aminoethyl)phenoxy-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55458-85-0 |
Source
|
Record name | Acetic acid, (4-(2-aminoethyl)phenoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055458850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (4-(2-aminoethyl)phenoxy-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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